molecular formula C25H24ClN3OS B15096894 N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide

Katalognummer: B15096894
Molekulargewicht: 450.0 g/mol
InChI-Schlüssel: RLTSJNIEXLUUJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide is a benzimidazole-derived compound featuring a benzyl-substituted benzodiazole core, a methylsulfanylpropyl linker, and a 2-chlorobenzamide moiety. This structure combines heterocyclic, sulfur-containing, and aromatic substituents, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where benzimidazole scaffolds are active (e.g., antiviral or anticancer agents) . Its synthesis typically involves condensation reactions between benzimidazole precursors and chlorobenzamide derivatives under basic conditions, with characterization via spectroscopic methods (NMR, IR) and X-ray crystallography .

Eigenschaften

Molekularformel

C25H24ClN3OS

Molekulargewicht

450.0 g/mol

IUPAC-Name

N-[1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropyl]-2-chlorobenzamide

InChI

InChI=1S/C25H24ClN3OS/c1-31-16-15-22(28-25(30)19-11-5-6-12-20(19)26)24-27-21-13-7-8-14-23(21)29(24)17-18-9-3-2-4-10-18/h2-14,22H,15-17H2,1H3,(H,28,30)

InChI-Schlüssel

RLTSJNIEXLUUJI-UHFFFAOYSA-N

Kanonische SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with benzyl chloride in the presence of a base.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction, where the benzodiazole derivative reacts with a methylthiolating agent.

    Formation of the Chlorobenzamide Moiety: The final step involves the reaction of the intermediate compound with 2-chlorobenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions to form a dihydrobenzodiazole derivative.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Dihydrobenzodiazole derivatives

    Substitution: Amides or thioesters

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Alternatively, it could modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide:

N-[1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide ()

  • Structural Differences : Lacks the benzyl group on the benzimidazole and the 2-chloro substituent on the benzamide.
  • Synthesis : Prepared via similar condensation methods but with unsubstituted benzamide.

N-[1-(1H-Benzimidazol-2-yl)-3-methylsulfanyl-propyl]-2-(3,4-dichlorophenyl)ethanamide ()

  • Structural Differences : Replaces 2-chlorobenzamide with a 3,4-dichlorophenyl ethanamide group.

1-(3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl]-3-(4-chloro-3-(trifluoromethyl)phenyl)thiourea ()

  • Structural Differences : Replaces benzimidazole with a thiadiazole core and adds a trifluoromethyl group.
  • Synthesis : Lower yield (52%) compared to benzimidazole derivatives, possibly due to thiadiazole instability.
  • Activity : Tested for anti-HIV activity, though results are unspecified .

1-(1H-1,3-Benzodiazol-2-yl)-3-(methylsulfanyl)propan-1-amine Hydrochloride ()

  • Structural Differences : Substitutes the 2-chlorobenzamide with an amine group and is formulated as a hydrochloride salt.
  • Application : Used as a building block in drug discovery, highlighting the versatility of the methylsulfanyl-benzimidazole scaffold .

Data Tables

Key Research Findings

Synthetic Challenges : Benzimidazole derivatives with methylsulfanyl groups often require controlled reaction conditions to avoid sulfur oxidation .

Structural Flexibility : The 2-chlorobenzamide group in the target compound may enhance metabolic stability compared to unsubstituted analogs .

Biological Potential: While direct data on the target compound are lacking, structurally related benzimidazoles show activity against viral proteases and kinases .

Biologische Aktivität

N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C17H20ClN3OS
Molecular Weight: 347.88 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

The compound features a unique structure that includes a benzodiazole moiety, a chlorobenzamide group, and a methylsulfanyl propyl chain. This combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide can be attributed to several mechanisms:

  • DNA Interaction: Similar compounds with benzodiazole rings have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Protein Inhibition: The compound may inhibit specific protein kinases, leading to altered signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzodiazole possess significant antitumor activity. For instance, compounds similar to N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide were evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Assay Type
A549 (Lung Cancer)6.26 ± 0.332D Assay
HCC827 (Lung Cancer)20.46 ± 8.633D Assay
MRC-5 (Normal Fibroblast)9.48 ± 1.153D Assay

The results indicated that while the compound was effective against lung cancer cell lines, it also exhibited cytotoxic effects on normal fibroblast cells, suggesting a need for further structural optimization to improve selectivity and reduce toxicity .

Antimicrobial Activity

The antimicrobial potential of N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide was assessed using broth microdilution methods against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound has moderate antimicrobial activity, which could be explored further for therapeutic applications in infectious diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodiazole derivatives for their biological activities:

  • A study published in Pharmaceutical Research highlighted the synthesis of various benzodiazole derivatives, including those structurally related to N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-chlorobenzamide. These compounds exhibited promising antitumor activity across multiple cancer cell lines .
  • Another investigation reported the use of this compound in combination therapies with established chemotherapeutics like doxorubicin and vandetanib, suggesting enhanced efficacy against resistant cancer phenotypes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.